2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
Description
This compound (CAS 2096339-77-2) features a piperidine core substituted at position 4 with a 4-fluorophenyl group and at position 3 with a trifluoroacetamide moiety. Its stereochemistry, (3R,4S), is critical for interactions with biological targets, as seen in related fluorinated piperidine derivatives . The trifluoroacetyl group enhances metabolic stability, while the 4-fluorophenyl substituent contributes to lipophilicity and receptor binding .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-9-3-1-8(2-4-9)10-5-6-18-7-11(10)19-12(20)13(15,16)17/h1-4,10-11,18H,5-7H2,(H,19,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMJJCNVKNHJH-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Attachment of the Trifluoroacetamide Group: The trifluoroacetamide group is attached through an acylation reaction, where trifluoroacetic anhydride reacts with an amine group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound interacts with specific cellular pathways involved in cancer proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that certain derivatives led to a reduction in viability of cancer cells by over 50% at specific concentrations (5 μg/ml), showcasing their potential as effective anticancer agents .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Antitubercular Activity : Research indicates that similar compounds within this class have been evaluated for their activity against Mycobacterium tuberculosis. The structure allows for modifications that enhance efficacy against resistant strains .
Insecticidal Properties
In agricultural research, the trifluoromethyl group is known to enhance the insecticidal properties of compounds:
- Bioassays : Compounds based on the structure of 2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide have been tested against various pests. Results indicate moderate insecticidal activity at concentrations around 500 μg/ml .
Fungicidal Activity
The compound's derivatives have also been explored for their antifungal properties:
- Efficacy Against Fungal Pathogens : In vitro studies showed effective inhibition against fungal pathogens at concentrations as low as 50 μg/ml. This positions the compound as a candidate for developing new fungicides .
Polymer Chemistry
The unique trifluoromethyl group can impart desirable properties to polymers:
- Fluorinated Polymers : Research into the incorporation of trifluoroacetamide groups into polymer matrices has shown improvements in thermal stability and chemical resistance. This is particularly relevant in coatings and advanced materials .
Summary of Findings
The applications of 2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide span multiple fields:
| Application Area | Specific Use | Observed Activity |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against Mycobacterium tuberculosis | |
| Agricultural Science | Insecticides | Moderate activity against agricultural pests |
| Fungicides | Effective against various fungal pathogens | |
| Material Science | Polymer additives | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The trifluoroacetamide group increases LogP across analogs, but the 4-fluorophenyl substituent in the target compound results in higher LogP than methoxy-containing derivatives (e.g., ) .
- Solubility : Methoxy groups () enhance aqueous solubility compared to halogenated analogs .
- Metabolic Stability : Trifluoroacetamide derivatives generally resist enzymatic hydrolysis, as seen in ’s indole-based compounds, which retained activity in pLDH assays .
Biological Activity
2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is a fluorinated organic compound characterized by its trifluoromethyl and fluorophenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C14H16F4N2O2
- Molecular Weight : 320.28 g/mol
- CAS Number : 1969288-57-0
The biological activity of 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, which can lead to improved binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency in various biological assays. The presence of the piperidine ring in this compound suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Enzyme Interaction Studies
- A study demonstrated that the incorporation of trifluoromethyl groups increases the inhibitory potency against certain enzymes like monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. This could suggest potential applications in treating depression or anxiety disorders.
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Receptor Binding Affinity
- Research has shown that similar fluorinated compounds exhibit high affinity for serotonin receptors (5-HT), indicating that 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide may also interact with these receptors to modulate mood and behavior.
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Anticancer Synergy
- In vitro studies indicated that this compound could enhance the efficacy of established chemotherapy agents by targeting multiple pathways involved in cancer cell survival and proliferation. The mechanism appears to involve both direct cytotoxicity and modulation of drug resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
